Aklavin

Descripción

Aklavine is under investigation in clinical trial NCT03026842 (Decitabine Versus Conventional Chemotherapy for Maintenance Therapy of Acute Myeloid Leukemia With T(8; 21)).

Aklavin has been reported in Streptomyces galilaeus, Streptomyces bobili, and other organisms with data available.

antibiotic prepared from culture liquids of streptomycete (A 1129); possessing antiphage activity; structure

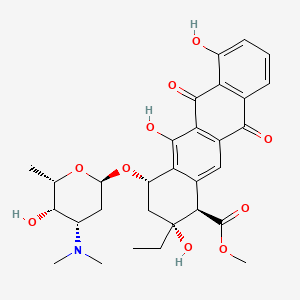

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/t13-,17-,19-,20-,24-,25+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZPVWKMAYDYAS-QKKPTTNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209246 | |

| Record name | Aklavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60504-57-6, 66676-88-8 | |

| Record name | Methyl (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60504-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aklavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060504576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclacinomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066676888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aklavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aklavin's Impact on DNA Topology: A Technical Guide

Aklavin, an anthracycline antibiotic, exerts its cytotoxic effects primarily through intricate interactions with DNA, profoundly altering its topology. This guide provides an in-depth analysis of this compound's mechanism of action, focusing on its dual role as a DNA intercalator and a topoisomerase II inhibitor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these processes.

Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound's primary mode of action involves two distinct but interconnected mechanisms that disrupt normal DNA function and cellular processes.

DNA Intercalation

This compound possesses a planar tetracyclic ring structure that facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation.[1][2] This insertion unwinds and elongates the DNA helix, creating a physical block that interferes with essential cellular processes like replication and transcription.[3][4] The binding of this compound to DNA is characterized by a high affinity, with an apparent association constant (Ka) of approximately 1.2 x 10^6 M-1 for native calf thymus DNA.[1] Studies have shown that this compound has a preference for binding to certain DNA sequences, exhibiting a higher affinity for poly(dAdT) over poly(dIdC).[1] Furthermore, there is evidence to suggest that this compound can induce a conformational change in DNA from the B-form to the Z-form.[5]

Topoisomerase II Inhibition

Beyond simple intercalation, this compound is a potent inhibitor of topoisomerase II, a critical enzyme that manages DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA.[6][7] this compound acts as a "topoisomerase poison" by stabilizing the covalent intermediate known as the cleavage complex, where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA.[6][7] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of toxic double-strand breaks. These breaks trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[7][8]

Quantitative Analysis of this compound's Activity

The following table summarizes key quantitative data related to this compound's interaction with DNA and its inhibitory effect on topoisomerase II. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell lines, and the purity of the enzyme and inhibitor used.[9]

| Parameter | Value | Assay Conditions | Reference |

| DNA Binding | |||

| Apparent Association Constant (Ka) | ~1.2 x 10^6 M-1 | Equilibrium dialysis with native calf thymus DNA | [1] |

| Binding Site Size | ~6 nucleotides | Equilibrium dialysis with native calf thymus DNA | [1] |

| Topoisomerase II Inhibition | |||

| IC50 | Varies (µM range) | In vitro topoisomerase II relaxation or decatenation assays | [10][11][12] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

DNA Intercalation Assays

Several biophysical techniques can be employed to demonstrate and quantify the intercalation of this compound into DNA.[13][14]

This method relies on changes in the absorption spectrum of this compound upon binding to DNA.[15]

Protocol:

-

Prepare a stock solution of this compound in an appropriate buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of double-stranded DNA (dsDNA).

-

Incubate the solutions at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Measure the UV-Visible absorption spectra of each solution over a relevant wavelength range.

-

Analyze the data for hypochromism (a decrease in molar absorptivity) and bathochromism (a red shift in the wavelength of maximum absorbance), which are indicative of intercalation.[15]

-

The binding constant (Kb) can be calculated by plotting A₀/(A - A₀) versus 1/[DNA], where A₀ is the absorbance of free this compound and A is the absorbance in the presence of DNA.[15]

This assay measures the ability of an intercalating agent to unwind supercoiled plasmid DNA.[16]

Protocol:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the mixtures to allow for intercalation.

-

Treat the samples with a type I topoisomerase, which will relax any supercoiling.

-

Stop the reaction and remove the this compound and topoisomerase.

-

Analyze the DNA topology by agarose gel electrophoresis. Intercalation will result in a change in the linking number of the plasmid, which can be visualized as a change in its migration pattern on the gel.[16]

Topoisomerase II Inhibition Assay

This assay measures the ability of this compound to inhibit the catalytic activity of topoisomerase II, typically by monitoring the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA (kDNA).[17][18]

Protocol (kDNA Decatenation):

-

On ice, prepare a reaction mixture containing:

-

10x Topoisomerase II reaction buffer.

-

kDNA substrate.

-

ATP.

-

Varying concentrations of this compound or a vehicle control.

-

Nuclease-free water to the final volume.[17]

-

-

Add purified topoisomerase II enzyme to the reaction mixture.[17][18]

-

Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.[9][19]

-

Load the samples onto a 1% agarose gel.[9]

-

Perform electrophoresis to separate the catenated kDNA from the decatenated circular DNA products.[9]

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[18] Inhibition of topoisomerase II will result in a decrease in the amount of decatenated product.

Visualizing Molecular Interactions and Pathways

The following diagrams, generated using the DOT language, illustrate the core mechanisms and resulting cellular signaling pathways of this compound's action.

This compound's Dual Mechanism of Action

Caption: this compound's dual action: DNA intercalation and Topoisomerase II inhibition.

Experimental Workflow for Topoisomerase II Inhibition Assay

References

- 1. Mechanism of action of aclacinomycin A II. The interaction with DNA and with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives [mdpi.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. DNA Torque and Topology during Replication « Wang Lab at Cornell University [wanglab.lassp.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. DNA Topology and Topoisomerases: Teaching a “Knotty” Subject - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inspiralis.com [inspiralis.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. topogen.com [topogen.com]

The Aklavin Biosynthesis Pathway in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklavin is a significant member of the anthracycline family of natural products, known for their potent antitumor properties. It serves as the aglycone core of the clinically important anticancer agent, aclacinomycin A. The biosynthesis of this compound in various Streptomyces species, most notably Streptomyces galilaeus, is a complex process orchestrated by a type II polyketide synthase (PKS) and a series of tailoring enzymes. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, experimental protocols for its study, and available quantitative data.

The this compound Biosynthesis Gene Cluster and Core Pathway

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster in the Streptomyces galilaeus genome. This cluster houses the genes for the minimal polyketide synthase complex and a suite of enzymes responsible for the subsequent modification of the polyketide chain.

The biosynthesis of the aklavinone core, the tetracyclic aglycone of this compound, is initiated by a type II PKS. The process commences with a propionyl-CoA starter unit, which is sequentially condensed with nine malonyl-CoA extender units to construct a 21-carbon decaketide chain.[1][2] This linear polyketide undergoes a series of intricate enzymatic reactions, including cyclization, aromatization, and oxidation, to yield the characteristic four-ring structure of aklavinone.[1][3] An early intermediate in this pathway has been identified as aklanonic acid, which forms before the final tetracyclic skeleton is established.

Key Enzymes in Aklavinone Biosynthesis

The formation of aklavinone is a multi-step enzymatic cascade. The key players in this process are:

-

Minimal Polyketide Synthase (PKS) Complex: This complex is responsible for the assembly of the initial polyketide chain. It is composed of three core subunits:

-

AknB (Ketosynthase α, KSα): Catalyzes the iterative Claisen condensation reactions that extend the polyketide chain.

-

AknC (Chain Length Factor, KSβ): Works in conjunction with KSα to determine the final length of the polyketide chain.

-

AknD (Acyl Carrier Protein, ACP): Tethers the growing polyketide chain via a phosphopantetheine arm and presents it to the other enzymatic domains.[2]

-

-

Tailoring Enzymes: These enzymes modify the nascent polyketide chain to form the final aklavinone structure.

-

AknE2 (Ketoreductase): Reduces specific keto groups on the polyketide chain.

-

AknE (Aromatase): Catalyzes the aromatization of one of the rings in the polyketide intermediate.

-

AknW (Cyclase): Facilitates the proper folding and cyclization of the polyketide chain to form the tetracyclic ring system.

-

AknX (Anthrone Oxygenase): A crucial cofactor-independent oxygenase that catalyzes an oxidation step in the formation of the anthraquinone core of aklavinone.[3]

-

Following the synthesis of aklavinone, the pathway to aclacinomycin A involves glycosylation steps, where sugar moieties are attached by glycosyltransferases, a process critical for the compound's biological activity.[1][4]

Quantitative Data

| Enzyme/Protein | Organism | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference |

| Actinorhodin Ketoreductase (actKR) | Streptomyces coelicolor | trans-1-decalone | 2 mM (for NADPH) | - | - | [5] |

| AknX Anthrone Oxygenase | Streptomyces galilaeus | Emodinanthrone | - | - | - | [5] |

Note: Specific Km and kcat values for AknX with its native substrate are not provided in the reference. The assay confirms its activity spectrophotometrically.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.

Fermentation of Streptomyces galilaeus for Aklavinone Production

This protocol is adapted from general Streptomyces fermentation procedures and information specific to S. galilaeus ATCC 31615.[6]

a. Media and Culture Conditions:

-

Seed Medium (e.g., Tryptic Soy Broth - TSB): Used for initial inoculum development.

-

Production Medium: A variety of media can be used. A typical medium might contain:

-

Soluble Starch: 20 g/L

-

Glucose: 10 g/L

-

Yeast Extract: 5 g/L

-

Peptone: 5 g/L

-

CaCO₃: 2 g/L

-

Trace element solution

-

-

Incubation Conditions:

-

Temperature: 28-30°C

-

Shaking: 200-250 rpm

-

Duration: 5-7 days

-

b. Fermentation Procedure:

-

Inoculate a baffled flask containing the seed medium with spores or a mycelial fragment of S. galilaeus. Incubate for 2-3 days.

-

Transfer a portion of the seed culture (e.g., 5-10% v/v) to the production medium.

-

Incubate the production culture under the conditions specified above.

-

Monitor the production of aklavinone and its intermediates over time by taking samples periodically.

Heterologous Expression and Purification of this compound Biosynthesis Enzymes

This protocol provides a general framework for the expression and purification of His-tagged this compound biosynthesis enzymes in E. coli.

a. Gene Cloning and Expression Vector Construction:

-

Amplify the gene of interest (e.g., aknX) from S. galilaeus genomic DNA using PCR with primers that add a His₆-tag sequence to the N- or C-terminus.

-

Clone the amplified gene into a suitable E. coli expression vector (e.g., a pET vector).

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression and Purification:

-

Grow the E. coli strain harboring the expression plasmid in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM).

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further purify the protein if necessary using other chromatography techniques such as ion exchange or size exclusion chromatography.

-

Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Enzyme Assay for AknX Anthrone Oxygenase

This protocol is based on the spectrophotometric assay described for AknX.[5]

a. Reagents:

-

0.5 M Potassium phosphate buffer, pH 6.5

-

Ethylene glycol monomethyl ether

-

Emodinanthrone (substrate)

-

Purified AknX enzyme solution

b. Assay Procedure:

-

Prepare a reaction mixture containing 1.8 ml of 0.5 M potassium phosphate buffer (pH 6.5) and 1 ml of ethylene glycol monomethyl ether with 0.2 µmol of emodinanthrone.

-

Pre-incubate the reaction mixture at 30°C.

-

Initiate the reaction by adding the purified AknX enzyme solution.

-

Monitor the increase in absorbance at 490 nm over time using a spectrophotometer. This absorbance change corresponds to the formation of emodin from emodinanthrone.

-

Calculate the reaction rate using the molecular extinction coefficient difference between emodinanthrone and emodin (Δε = 6.35 × 10³ M⁻¹cm⁻¹).

Analysis of Aklavinone and Intermediates by HPLC-MS

This protocol provides a general method for the analysis of aklavinone and related compounds.

a. Sample Preparation:

-

Extract the fermentation broth or cell lysate with an organic solvent such as ethyl acetate or chloroform.

-

Evaporate the organic solvent to dryness.

-

Redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol or acetonitrile).

b. HPLC-MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Detection:

-

UV-Vis detector set to the appropriate wavelength for aklavinone (around 430 nm).

-

Mass spectrometer (e.g., ESI-MS) for mass identification and confirmation.

-

-

Quantification: Use a standard curve of purified aklavinone to quantify its concentration in the samples.

Visualizations

This compound Biosynthesis Pathway

Caption: Overview of the this compound Biosynthesis Pathway in Streptomyces.

Experimental Workflow for AknX Characterization

Caption: Workflow for Heterologous Expression and Characterization of AknX.

References

- 1. Cloning, expression, and purification of intact polyketide synthase modules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the programming rules of highly reducing polyketide synthases by analyzing their kinetic parameters [escholarship.org]

- 3. mdpi.com [mdpi.com]

- 4. Synergistic activation of adenylate cyclase by guanylyl imidophosphate and epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition Kinetics and Emodin Cocrystal Structure of a Type II Polyketide Ketoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0050725B1 - Process for aclacinomycins and microorganism used therein - Google Patents [patents.google.com]

Aklavin: A Potent Inducer of Z-DNA and its Implications for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Abstract

Aklavin, a natural anthracycline antibiotic, has been identified as a novel and potent agent for inducing the conformational transition of B-DNA to the left-handed Z-DNA form. This guide provides a comprehensive technical overview of the methodologies used to characterize this compound's Z-DNA inducing properties, the quantitative data supporting its activity, and the potential cellular signaling pathways implicated by this mechanism. This document is intended to serve as a resource for researchers in drug discovery and development, offering detailed experimental protocols and insights into the potential therapeutic applications of Z-DNA induction.

Introduction to Z-DNA and its Biological Significance

DNA can adopt various conformations beyond the canonical right-handed B-form. One of the most well-studied alternative structures is Z-DNA, a left-handed double helix characterized by a zigzagging sugar-phosphate backbone.[1][2] The formation of Z-DNA is sequence-dependent, favoring alternating purine-pyrimidine sequences, and can be stabilized by factors such as negative supercoiling, high salt concentrations, and specific protein binding.[3]

The biological relevance of Z-DNA is increasingly recognized, with evidence suggesting its involvement in critical cellular processes including:

-

Transcriptional Regulation: Z-DNA forming sequences are often found in promoter regions of genes, where the transition to the Z-conformation can influence the binding of transcription factors and modulate gene expression.[4][5]

-

Genomic Instability: The formation of Z-DNA can lead to DNA double-strand breaks, potentially contributing to genomic instability and diseases like cancer.[6]

-

Innate Immunity: Z-DNA can be recognized by the cytosolic DNA sensor Z-DNA binding protein 1 (ZBP1), triggering downstream signaling cascades that lead to inflammation and programmed cell death, such as necroptosis.[1][7][8][9]

The ability to modulate the B-DNA to Z-DNA transition with small molecules like this compound presents a promising avenue for therapeutic intervention in various diseases, including cancer and inflammatory disorders.

This compound: A Novel Z-DNA Inducing Agent

This compound is an anthracycline antibiotic that has been identified as a potent inducer of the B-DNA to Z-DNA conformational change.[1][2] Its proposed mechanism of action involves the stabilization of the Z-DNA structure, potentially through the interaction of its tertiary amine derivative with the negatively charged phosphate backbone of DNA, thereby reducing electrostatic repulsion.[8]

Experimental Characterization of this compound's Z-DNA Inducing Activity

The identification and validation of this compound as a Z-DNA inducer have been accomplished through a series of biophysical and biochemical assays.

High-Throughput Screening for Z-DNA Inducers

A primary screening assay utilizing the fluorescent dye SYBR Green I was developed to identify compounds capable of inducing the B-to-Z DNA transition.[1][2] SYBR Green I exhibits strong fluorescence upon binding to B-DNA, and this fluorescence is significantly reduced when the DNA adopts the Z-conformation. This principle allows for a high-throughput method to screen chemical libraries for potential Z-DNA inducers.

Experimental Workflow for SYBR Green I-based Screening:

Quantitative Analysis of this compound-Induced Z-DNA Formation

The following table summarizes the key quantitative data from the experimental validation of this compound as a Z-DNA inducer.

| Parameter | Method | DNA Sequence | Condition | Result | Reference |

| Fluorescence Intensity | SYBR Green I Assay | d(CG)6 | This compound treatment | >60% reduction | [8] |

| Melting Temperature (Tm) | Tm Analysis | d(CG)6 | Control (no this compound) | 56.0 °C | [8] |

| d(CG)6 | With this compound | 69.0 °C | [8] | ||

| Circular Dichroism (CD) Ellipticity | CD Spectroscopy | d(CG)6 | Control (B-DNA) | Positive peak at 300 nm, negative peak at 255 nm | [8] |

| d(CG)6 | This compound:DNA (1:1) | Negative peak at 300 nm (-0.66 mdeg) | [8] | ||

| d(CG)6 | This compound:DNA (2:1) | Negative peak at 300 nm (-1.39 mdeg), positive shift at 255 nm | [8] | ||

| Proton Chemical Shift | 1D 1H-NMR | d(CG)3 | With this compound | Appearance of imino proton chemical shifts indicative of Z-DNA | [9] |

Detailed Experimental Protocols

SYBR Green I-Based Z-DNA Induction Assay

This protocol is adapted from the methodology used for the initial identification of this compound.[9]

Materials:

-

Single-stranded synthetic oligonucleotide d(CG)6

-

SYBR Green I (SG) nucleic acid gel stain

-

Buffer 'A': 5 mM HEPES, 10 mM NaCl, pH 7.5

-

Compound library (including this compound)

-

96-well plates

-

Fluorometer

Procedure:

-

Dissolve the single-stranded d(CG)6 oligonucleotide in Buffer 'A'.

-

Mix the oligonucleotide solution with SYBR Green I to a final dilution of 1:10,000.

-

Boil the mixture and then anneal to form double-stranded DNA with incorporated SYBR Green I.

-

Dispense the SG-labeled d(CG)6 solution into 96-well plates.

-

Add compounds from the chemical library to each well at the desired concentration. Include a DMSO control.

-

Incubate the plates at room temperature for a specified time (e.g., 1 hour).

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for SYBR Green I (e.g., ~497 nm excitation, ~520 nm emission).

-

Calculate the percentage reduction in fluorescence for each compound relative to the DMSO control. Compounds showing a significant reduction (e.g., >60%) are considered primary hits.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to monitor the conformational changes in DNA from the B-form to the Z-form.[10]

Materials:

-

Double-stranded d(CG)6 oligonucleotide

-

This compound hydrochloride

-

CD buffer: e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5

-

CD spectropolarimeter

Procedure:

-

Prepare a stock solution of d(CG)6 in the CD buffer.

-

Prepare a stock solution of this compound hydrochloride.

-

For each measurement, prepare samples with a constant concentration of d(CG)6 and varying molar ratios of this compound to DNA (e.g., 0:1, 1:1, 2:1).

-

Incubate the samples for 1 hour at room temperature before obtaining the spectra.

-

Acquire CD spectra over a wavelength range of 220-320 nm.

-

Subtract the CD signal from the buffer and this compound alone from the obtained spectra.

-

Analyze the changes in the CD spectra. A characteristic shift from a positive peak around 280 nm and a negative peak around 250 nm (B-DNA) to a negative peak around 290 nm and a positive peak around 260 nm (Z-DNA) indicates the B-to-Z transition.

DNA Melting Temperature (Tm) Analysis

Tm analysis is used to assess the stability of the DNA duplex. An increase in Tm in the presence of a compound suggests stabilization of the DNA structure.[8]

Materials:

-

Double-stranded d(CG)6 oligonucleotide

-

This compound hydrochloride

-

Melting buffer: e.g., 10 mM sodium phosphate, 1 mM EDTA, 100 mM NaCl, pH 7.0

-

Real-time PCR machine or a spectrophotometer with a temperature controller

Procedure:

-

Prepare samples containing d(CG)6 and this compound at the desired concentrations in the melting buffer. Include a control sample without this compound.

-

Place the samples in the instrument.

-

Slowly increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/min).

-

Monitor the change in absorbance at 260 nm or the change in fluorescence if a DNA-binding dye is used.

-

The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the melting curve.

-

Compare the Tm of the this compound-treated sample to the control.

Potential Signaling Pathways and Therapeutic Implications

The ability of this compound to induce Z-DNA formation opens up possibilities for therapeutic interventions by targeting cellular pathways that are regulated by this non-canonical DNA structure.

ZBP1-Mediated Cell Death and Inflammation

This compound-induced Z-DNA could serve as a ligand for the Z-DNA binding protein 1 (ZBP1).[1][7][8][9] ZBP1 is a cytosolic sensor that, upon binding to Z-DNA, can trigger a form of programmed cell death called necroptosis, as well as inflammatory signaling.[7][9]

Proposed ZBP1-Mediated Signaling Pathway:

References

- 1. Z-DNA-binding protein 1-mediated programmed cell death: Mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Theaflavin-3,3'-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 7. The Z-nucleic acid sensor ZBP1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Z-nucleic-acid sensing triggers ZBP1-dependent necroptosis and inflammation | Semantic Scholar [semanticscholar.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic Properties of Aklavin and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the anthracycline antibiotic Aklavin and its derivatives. Anthracyclines are a class of potent chemotherapeutic agents, and a thorough understanding of their structural and electronic characteristics is crucial for the development of new and improved analogs with enhanced efficacy and reduced side effects. This document compiles available spectroscopic data, details relevant experimental methodologies, and illustrates key molecular interactions and pathways.

Introduction to this compound and its Derivatives

This compound is a member of the anthracycline family of natural products, characterized by a tetracyclic aglycone core. While not used clinically itself, its derivatives, most notably Aclacinomycin A (also known as Aclarubicin), have been investigated and used as anticancer agents.[1] The mechanism of action of these compounds is primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase I and II, enzymes essential for DNA replication and repair. This interference with DNA metabolism ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3][4]

This guide will focus on the key spectroscopic techniques used to characterize this compound and its derivatives:

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the chromophore of the molecule.

-

Fluorescence Spectroscopy: To investigate the emission properties of these naturally fluorescent compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure and conformation in solution.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, aiding in structural confirmation.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound, its aglycone Aklavinone, and its key derivative, Aclacinomycin A.

Table 1: UV-Visible Absorption Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) / E1%1cm | Reference |

| Aclacinomycin A | Methanol | 229.5, 259, 289.5, 431 | 550, 326, 135, 161 (E1%1cm) | [5] |

| Aclacinomycin A | 0.1N HCl | 229.5, 258.5, 290, 431 | 571, 338, 130, 161 (E1%1cm) | [5] |

| Aclacinomycin A | 0.1N NaOH | 239, 287, 523 | 450, 113, 127 (E1%1cm) | [5] |

Table 2: Fluorescence Spectroscopy Data

Table 3: NMR Spectroscopy Data

Detailed ¹H and ¹³C NMR chemical shifts and coupling constants for Aclacinomycin A have been reported in the literature. Researchers are directed to the primary research articles for this comprehensive data.

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | Key Fragments (m/z) | Reference |

| Aklavinone | Not Specified | Exact Mass: 412.1158 | [6] |

Detailed fragmentation patterns for Aklavinone and its derivatives are not extensively documented in publicly accessible databases. The primary fragmentation pathway for anthracyclines typically involves the cleavage of the glycosidic bond.[7]

Experimental Protocols

Detailed, compound-specific experimental protocols for the spectroscopic analysis of this compound and its derivatives are not consistently reported. However, the following sections provide representative methodologies for the analysis of anthracyclines, which can be adapted for this compound and its analogs.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the anthracycline derivative (e.g., Aclacinomycin A) of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

-

From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically in the µg/mL range).

Measurement Procedure:

-

Record a baseline spectrum using the solvent as a blank.

-

Measure the absorbance of each dilution across the desired wavelength range (e.g., 200-700 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

-

Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) if the path length (b) and concentration (c) are known.

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of the compound.

Instrumentation: A spectrofluorometer.

Sample Preparation:

-

Prepare a dilute solution of the anthracycline in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

-

The solvent should be of spectroscopic grade and non-fluorescent.

Measurement Procedure:

-

To obtain the emission spectrum, set the excitation wavelength at one of the absorption maxima (λmax) determined by UV-Vis spectroscopy and scan a range of emission wavelengths.

-

To obtain the excitation spectrum, set the emission wavelength at the maximum of the emission spectrum and scan a range of excitation wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Measurement Procedure:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals.

-

Acquire a 1D ¹³C NMR spectrum to identify the carbon signals.

-

Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity between protons and carbons and to fully assign the structure.

Mass Spectrometry

Objective: To determine the accurate molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, often coupled with a liquid chromatography (LC) system.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization - ESI).

Measurement Procedure:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and record the resulting fragment ions. This data is crucial for structural elucidation.

Signaling Pathways and Experimental Workflows

Aclacinomycin A Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

Aclacinomycin A exerts its cytotoxic effects primarily through the inhibition of topoisomerase I and II. This leads to DNA strand breaks and the activation of the apoptotic cascade. The following diagram illustrates this signaling pathway.

Caption: Mechanism of Aclacinomycin A-induced apoptosis.

General Workflow for Spectroscopic Characterization

The characterization of a novel this compound derivative typically follows a systematic workflow involving multiple spectroscopic techniques to confirm its structure and purity.

Caption: A typical workflow for spectroscopic characterization.

Conclusion

This technical guide has summarized the key spectroscopic properties of this compound and its derivatives, with a focus on Aclacinomycin A. The provided data and experimental protocols serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. A comprehensive understanding of the spectroscopic characteristics of these compounds is fundamental for quality control, structural modification, and the investigation of their biological mechanisms of action. Further research is warranted to fill the gaps in the publicly available spectroscopic data, particularly for this compound itself and a wider range of its derivatives.

References

- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental studies on aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aklavinone | C22H20O8 | CID 159776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

In Vitro Antibacterial Spectrum of Aklavin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Aklavin, an anthracycline antibiotic, has been noted for its antimicrobial properties. This technical guide synthesizes the available scientific information regarding the in vitro antibacterial spectrum of this compound, providing an overview of its activity against various bacterial species. Due to the limited availability of recent, comprehensive studies on this compound's antibacterial profile in publicly accessible literature, this document focuses on foundational knowledge and outlines the standardized methodologies used to evaluate such compounds.

Antibacterial Activity of this compound

This compound has been identified as an antibiotic substance with activity against bacteria.[1][2] However, a comprehensive, publicly available database detailing its Minimum Inhibitory Concentrations (MICs) against a wide array of bacterial strains is not readily found in contemporary scientific literature. Anthracyclines as a class are known to exhibit antibacterial effects, primarily against Gram-positive bacteria.[3] Their mechanism of action is generally attributed to the inhibition of DNA and RNA synthesis.[4]

To provide a framework for understanding the potential antibacterial spectrum of this compound, the following table structure is presented. This is a representative format used in scientific literature to display MIC data. Should specific data for this compound become available, it could be populated in a similar manner.

Table 1: Representative Table for Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | Positive | Data not available | |

| Bacillus subtilis | ATCC 6633 | Positive | Data not available | |

| Enterococcus faecalis | ATCC 29212 | Positive | Data not available | |

| Escherichia coli | ATCC 25922 | Negative | Data not available | |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | Data not available | |

| Klebsiella pneumoniae | ATCC 700603 | Negative | Data not available |

Experimental Protocols for Determining Antibacterial Spectrum

The in vitro antibacterial activity of a compound like this compound is typically determined using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution, which are used to determine the MIC.

Broth Microdilution Method

This method is widely used to determine the MIC of an antimicrobial agent.[5][6]

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard), which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7] This suspension is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plate is incubated at a specific temperature (usually 35-37°C) for 16-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Caption: Workflow for Broth Microdilution MIC Assay.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

Protocol:

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of the agar plates.

-

Incubation: The plates are incubated at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar surface.

Caption: Workflow for Agar Dilution MIC Assay.

Potential Mechanisms of Antibacterial Action and Signaling Pathways

The primary mechanism of action for anthracyclines against bacteria is the inhibition of nucleic acid synthesis.[4] This occurs through the intercalation of the drug into the bacterial DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.

While specific signaling pathways affected by this compound in bacteria are not well-documented in recent literature, a general representation of how an antibiotic that inhibits DNA synthesis would disrupt bacterial processes is provided below.

Caption: Postulated Mechanism of this compound Action.

Conclusion

This compound, as an anthracycline antibiotic, holds potential for antibacterial activity, likely through the inhibition of nucleic acid synthesis. However, a detailed and contemporary understanding of its in vitro antibacterial spectrum is limited by the lack of publicly available quantitative data. The standardized protocols for MIC determination, such as broth microdilution and agar dilution, provide a clear framework for the systematic evaluation of this compound's efficacy against a broad range of bacterial pathogens. Further research is warranted to fully characterize the antibacterial profile of this compound and to elucidate the specific molecular and signaling pathways involved in its mechanism of action. Such studies would be invaluable for assessing its potential utility in drug development.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making a chink in their armor: current and next-generation antimicrobial strategies against the bacterial cell envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Aklavin: A Technical Guide to its Antiphage Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklavin is an anthracycline antibiotic produced by various Streptomyces species.[1] While extensively studied for its antineoplastic properties, early research also identified its potent antiphage activity. This technical guide provides an in-depth analysis of this compound's role in combating bacteriophages, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways. Understanding the antiphage mechanisms of this compound and related anthracyclines offers valuable insights for the development of novel antiviral agents and strategies to control phage-mediated processes.

This compound Biosynthesis

This compound belongs to the anthracycline family of antibiotics, which are synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis of the aklavinone aglycone, the core structure of this compound, begins with a propionyl-CoA starter unit and nine malonyl-CoA extender units. These are iteratively condensed by the minimal PKS complex, consisting of a ketosynthase, a chain length factor, and an acyl carrier protein. Subsequent cyclization and aromatization reactions, catalyzed by ketoreductases, cyclases, and aromatases, lead to the formation of the characteristic tetracyclic ring structure of aklavinone.

Antiphage Activity of this compound and Related Anthracyclines

The antiphage properties of this compound were first described in the mid-20th century. While recent, specific quantitative data for this compound is limited, studies on related anthracyclines such as doxorubicin and daunorubicin provide a contemporary context for its mechanism and efficacy.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antiphage activity of this compound and provides analogous data for other well-studied anthracyclines.

| Compound | Phage(s) | Host Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| This compound | Streptomyces phages | Streptomyces spp. | Data not specified in MIC format | [1] |

| Doxorubicin | φScoe2, φScoe25 | Streptomyces coelicolor | 10 µM | [2] |

| Daunorubicin | φScoe2, φScoe25 | Streptomyces coelicolor | 10 µM | [2] |

| Daunorubicin | dsDNA phages | Escherichia coli, Pseudomonas aeruginosa | Not specified, but effective inhibition shown | [1] |

Mechanism of Antiphage Action

The primary mechanism by which anthracyclines, including likely this compound, exert their antiphage effect is through the intercalation of DNA .[1][3][4] This process involves the insertion of the planar anthracycline molecule between the base pairs of the phage's DNA. This intercalation is thought to prevent the circularization of the linear phage DNA, a crucial step for replication and integration into the host genome for many phages.[1][4]

Furthermore, some studies suggest that anthracyclines can generate reactive oxygen species (ROS), such as hydroxyl radicals (OH•), which can lead to oxidative damage and degradation of the phage DNA.[4][5] This dual action of DNA intercalation and induction of oxidative stress contributes to the potent phage-inactivating properties of this class of compounds.

The proposed mechanism of action for anthracycline antiphage activity is depicted in the following signaling pathway diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A novel class of small-molecule inhibitors targeting bacteriophage infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Battle between Bacteria and Bacteriophages: A Conundrum to Their Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Aklavin Aglycone (Aklavinone): A Core Anthracycline Scaffold with Latent Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aklavin aglycone, more formally known as aklavinone. It delves into its core structure, its pivotal role as a biosynthetic precursor to potent anticancer agents, and its intrinsic, though comparatively modest, biological activities. This document synthesizes available data on its mechanism of action, offers detailed experimental protocols for its study, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in oncology, pharmacology, and medicinal chemistry.

Introduction to Aklavinone

Aklavinone is the aglycone component of this compound, a member of the anthracycline class of natural products. Anthracyclines are a cornerstone of cancer chemotherapy, renowned for their efficacy against a wide range of solid and hematological malignancies. Aklavinone represents the tetracyclic quinonoid core structure that is characteristic of this family of compounds.[1] While its glycosylated counterparts, such as this compound and the clinically significant aclarubicin (aclacinomycin A), have been extensively studied for their potent cytotoxic effects, the biological significance of the naked aglycone, aklavinone, is primarily understood through its role as a crucial biosynthetic intermediate and as a point of comparison for structure-activity relationship (SAR) studies.[2][3]

The primary biological role of aklavinone is as a precursor in the biosynthesis of various anthracycline antibiotics in Streptomyces species.[2][3] Although it is sometimes referred to as an antineoplastic agent in its own right, its biological activity is significantly attenuated compared to its glycosylated forms.[1] This difference underscores the critical role of the sugar moieties in the pharmacological activity of anthracyclines.

Chemical Structure:

-

This compound: C₃₀H₃₅NO₁₀

-

Aklavinone (this compound Aglycone): C₂₂H₂₀O₈

The structure of this compound consists of the aklavinone core attached to a rhodosamine sugar moiety. It is the absence of this sugar that defines aklavinone.

The Biological Significance of the Aglycone Structure

The biological activity of anthracyclines is multifaceted, but a primary mechanism involves the inhibition of topoisomerase enzymes and intercalation into DNA. The sugar moieties of these compounds play a critical role in their pharmacological activity. They are essential for the molecule's ability to interact with the minor groove of DNA, which in turn is crucial for their topoisomerase poisoning activity and overall antitumor efficacy.

The planar tetracyclic structure of aklavinone allows it to intercalate between DNA base pairs, a fundamental aspect of the anticancer activity of anthracyclines. However, the lack of the sugar moiety significantly impacts its DNA binding affinity and its ability to stabilize the DNA-topoisomerase complex. The sugar portion of the molecule is responsible for the base-pair selectivity and serves as a minor groove binder. Therefore, while aklavinone possesses the core machinery for DNA intercalation, its efficacy is greatly diminished without the sugar's contribution to binding and enzyme interaction.

The primary significance of aklavinone, therefore, lies in its role as a biosynthetic building block. Understanding its formation and enzymatic modifications provides a basis for the bioengineering of novel anthracyclines with potentially improved therapeutic indices.

Quantitative Biological Data

Direct and extensive quantitative data on the biological activity of isolated aklavinone is limited in publicly accessible literature. Most studies focus on its glycosylated derivatives. However, based on the established role of the sugar moiety, it is expected that the IC₅₀ values for aklavinone's cytotoxicity would be significantly higher (indicating lower potency) than those of this compound or aclarubicin.

For context, the cytotoxic activities of related anthracyclines and their derivatives are presented in the following table. It is important to note that these values are for glycosylated compounds and are provided to illustrate the potency that the aglycone core contributes to when appropriately functionalized.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 11-hydroxyaclacinomycin X | Leukemia | Not specified, but potent | [4] |

| 11-hydroxyaclacinomycin X | Melanoma | Not specified, but potent | [4] |

| Flavanone Derivative (YP-4) | MCF7 | 7.3 µg/ml | [5] |

| Flavanone Derivative (YP-4) | HT29 | 4.9 µg/ml | [5] |

| Flavanone Derivative (YP-4) | A498 | 5.7 µg/ml | [5] |

Mechanisms of Action

The presumed mechanism of action for aklavinone, based on its anthracycline structure, involves:

-

DNA Intercalation: The planar aromatic core of aklavinone can insert itself between the base pairs of the DNA double helix. This physical obstruction can interfere with DNA replication and transcription, leading to cytotoxicity.

-

Topoisomerase Inhibition: While less potent than its glycosylated counterparts, aklavinone may still exhibit some inhibitory effects on topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. Inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptosis.

The following diagram illustrates the biosynthetic pathway leading to aklavinone and its subsequent glycosylation, highlighting its central role.

Caption: Biosynthesis of Aklavinone and its conversion to Aclacinomycins.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of aklavinone.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of aklavinone that inhibits cell growth by 50% (IC₅₀).

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of aklavinone in DMSO.

-

Perform serial dilutions of aklavinone in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the media in the 96-well plate with the media containing the different concentrations of aklavinone. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the aklavinone concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of aklavinone to inhibit the catalytic activity of topoisomerase II.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

-

-

Inhibition Reaction:

-

In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 250 ng), human topoisomerase II (1-2 units), and varying concentrations of aklavinone.

-

Include a no-enzyme control, an enzyme-only control, and a positive control inhibitor (e.g., etoposide).

-

Adjust the final volume with the reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Run the gel at a constant voltage until the different DNA topoisomers are separated.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

-

DNA Intercalation Assay (UV-Visible Spectroscopy)

This method evaluates the binding of aklavinone to DNA by observing changes in its absorption spectrum.

-

Preparation of Solutions:

-

Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine the concentration of ctDNA spectrophotometrically.

-

Prepare a stock solution of aklavinone of known concentration.

-

-

Spectroscopic Titration:

-

Keep the concentration of aklavinone constant in a quartz cuvette.

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 5 minutes.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum (e.g., from 300 to 600 nm) after each addition of ctDNA.

-

-

Data Analysis:

-

Analyze the changes in the absorption spectrum. Intercalation is typically indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the wavelength of maximum absorbance.

-

The binding constant (Kb) can be calculated using the McGhee-von Hippel equation.

-

The following diagram outlines a general workflow for the biological evaluation of aklavinone.

Caption: A generalized workflow for assessing the biological activity of aklavinone.

Conclusion

Aklavinone, the aglycone of this compound, is a molecule of significant interest primarily due to its central role in the biosynthesis of clinically important anthracycline anticancer drugs. While it possesses the fundamental chemical scaffold for DNA intercalation, its biological activity as a standalone agent is considerably lower than its glycosylated derivatives. This highlights the indispensable role of the sugar moieties in enhancing DNA binding, modulating enzyme interactions, and ultimately, conferring potent cytotoxicity.

For researchers and drug development professionals, aklavinone serves as a critical starting point for the semisynthesis and biosynthetic engineering of novel anthracyclines. A thorough understanding of its properties and the structure-activity relationships that govern the effects of glycosylation is essential for the rational design of next-generation anticancer agents with improved efficacy and reduced toxicity. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for the continued investigation of aklavinone and its potential in oncology research.

References

- 1. Aklavinone | C22H20O8 | CID 159776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modification of aklavinone and aclacinomycins in vitro and in vivo by rhodomycin biosynthesis gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of anthracycline antibiotics by Streptomyces galilaeus. I. Glycosidation of various anthracyclinones by an aclacinomycin-negative mutant and biosynthesis of aclacinomycins from aklavinone PMID: 6941952 | MCE [medchemexpress.cn]

- 4. New anthracycline metabolites produced by the aklavinone 11-hydroxylase gene in Streptomyces galilaeus ATCC 31133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Aklavin's Interaction with Topoisomerase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular interactions between aklavin and its derivatives, particularly aclarubicin, with topoisomerase I and II enzymes. Unlike classic anthracyclines such as doxorubicin, which primarily act as topoisomerase II poisons, this compound exhibits a distinct dual-mode of action. It functions as a catalytic inhibitor of topoisomerase II, preventing the enzyme from binding to DNA, and as a poison for topoisomerase I, stabilizing the enzyme-DNA cleavage complex. This unique mechanism allows this compound and its analogs to circumvent certain forms of multidrug resistance associated with altered topoisomerase II. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to provide a comprehensive resource for researchers in oncology and drug development.

Introduction

Topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation. They are classified into two main types: topoisomerase I (Topo I), which creates transient single-strand breaks, and topoisomerase II (Topo II), which introduces temporary double-strand breaks. Due to their vital role in cell proliferation, topoisomerases are prominent targets for cancer chemotherapy.

This compound, an anthracycline antibiotic, and its clinically used derivative, aclarubicin (also known as aclacinomycin A), have demonstrated significant antitumor activity. Their mechanism of action, however, diverges significantly from that of other well-known anthracyclines. While drugs like doxorubicin are potent topoisomerase II poisons that trap the enzyme in a covalent complex with DNA (the cleavage complex), leading to DNA damage and cell death, this compound exhibits a more nuanced interaction with both topoisomerase isoforms.

This guide will explore the unique inhibitory profile of this compound, presenting quantitative data on its efficacy, detailed methodologies for its study, and visual representations of its cellular impact.

Quantitative Data on this compound and Aclarubicin Activity

The following tables summarize the available quantitative data regarding the inhibitory concentrations of aclarubicin (aclacinomycin A) in various assays. This data is crucial for comparing its potency across different cellular contexts and mechanisms of action.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| Topoisomerase II Inhibition | Cell-free | Concentration Range for Catalytic Inhibition | 0 - 2.4 µM | [1] |

| Topoisomerase I Stimulation | Cell-free | Concentration for DNA Cleavage Stimulation | 10 - 100 µM | [2] |

| Cytotoxicity | DU-145 (Prostate Cancer) | IC50 | 0.129 µM | [1] |

| HCT-116 (Colon Cancer) | IC50 | 0.04 µM | [1] | |

| A549 (Lung Cancer) | IC50 | 0.27 µM | [3] | |

| HepG2 (Liver Cancer) | IC50 | 0.32 µM | [3] | |

| MCF-7 (Breast Cancer) | IC50 | 0.62 µM | [3] | |

| Other Inhibitory Activities | Rabbit Reticulocytes | IC50 (Ubiquitin-ATP-dependent proteolysis) | 52 µM | [1] |

| Hypoxic Mammalian Cells | IC50 (HIF-1 Activity) | 25.89 µM | [3] | |

| Cell-free | IC50 (ROS Generation vs. Doxorubicin) | 0.274–0.621 µM (vs. 2.842–5.321 µM for Doxorubicin) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound and its derivatives with topoisomerase enzymes.

Topoisomerase II Catalytic Inhibition Assay (DNA Decatenation Assay)

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which is its ability to unlink catenated (interlocked) DNA circles.

-

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA) - a network of catenated DNA circles

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT, and 30 µg/ml BSA

-

This compound/Aclarubicin stock solution (in DMSO)

-

Stop Solution: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

1% Agarose gel in TAE buffer

-

Ethidium bromide staining solution (0.5 µg/ml)

-

-

Procedure:

-

Prepare reaction mixtures in a final volume of 20 µl containing the reaction buffer, 250 ng of kDNA, and varying concentrations of this compound/aclarubicin or vehicle control (DMSO).

-

Add purified topoisomerase IIα to each reaction mixture.

-

Incubate the reactions at 37°C for 2 hours.

-

Stop the reaction by adding 4 µl of the stop solution.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at 60 V until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide solution for 15 minutes and destain in water.

-

Visualize the DNA bands under UV light. Inhibition of decatenation is observed as the retention of high-molecular-weight kDNA at the origin, while successful decatenation results in the release of minicircles that migrate into the gel.[4]

-

Topoisomerase I DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase I poison by stabilizing the covalent enzyme-DNA cleavage complex.

-

Materials:

-

Purified human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322) or a 3'-radiolabeled DNA oligonucleotide substrate

-

Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA

-

Aclarubicin stock solution (in DMSO)

-

10% SDS

-

Proteinase K (50 µg/ml)

-

Loading buffer (e.g., formamide-based for denaturing gels)

-

1% Agarose gel (for plasmid DNA) or denaturing polyacrylamide gel (for oligonucleotides)

-

Ethidium bromide or autoradiography system for visualization

-

-

Procedure:

-

Prepare reaction mixtures in a final volume of 20 µl containing the reaction buffer, DNA substrate, and varying concentrations of aclarubicin or vehicle control.

-

Add purified topoisomerase I to each reaction mixture.

-

Incubate at 25°C for 20 minutes to allow the cleavage-ligation equilibrium to be reached.

-

Stop the reaction by adding 10% SDS and proteinase K.

-

If using a plasmid substrate, analyze the products on a 1% agarose gel stained with ethidium bromide. An increase in the nicked circular form of the plasmid indicates topoisomerase I-mediated cleavage.[5]

-

If using a radiolabeled oligonucleotide, denature the samples and separate them on a denaturing polyacrylamide gel. Visualize the cleaved fragments by autoradiography.[6][7]

-

In Vivo Complex of Enzyme (ICE) Assay

The ICE assay is a cell-based method to quantify the amount of topoisomerase covalently bound to genomic DNA, providing in vivo evidence of topoisomerase poisoning.

-

Materials:

-

Cultured cells (e.g., human cancer cell lines)

-

Aclarubicin

-

Lysis buffer

-

Cesium chloride (CsCl) for gradient ultracentrifugation (traditional method) or a commercial kit for rapid isolation of DNA-protein complexes.

-

Slot-blot apparatus

-

Nitrocellulose membrane

-

Primary antibody specific for topoisomerase I

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescence detection reagents

-

-

Procedure:

-

Treat cultured cells with varying concentrations of aclarubicin for a short period (e.g., 30-60 minutes).

-

Lyse the cells under conditions that preserve the covalent DNA-protein complexes.

-

Isolate the genomic DNA with the covalently attached proteins. The traditional method involves ultracentrifugation through a CsCl gradient, where the dense DNA-protein complexes are separated from free proteins. Newer kit-based methods offer a more rapid isolation.

-

Apply the isolated DNA to a nitrocellulose membrane using a slot-blot apparatus.

-

Block the membrane and probe with a primary antibody against topoisomerase I.

-

Wash and incubate with a secondary antibody.

-

Detect the signal using a chemiluminescence substrate. The intensity of the signal is proportional to the amount of topoisomerase I covalently bound to the DNA.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound/aclarubicin.

-

Materials:

-

Cultured cells

-

This compound/Aclarubicin

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Staining buffer: PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with various concentrations of this compound/aclarubicin for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining buffer.

-

Incubate in the dark at 4°C overnight or at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in G1, S, and G2/M phases.[8][9]

-

Visualization of Molecular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed molecular pathways affected by this compound/aclarubicin and the workflows of key experimental assays.

Figure 1: Dual inhibitory mechanism of this compound/aclarubicin on topoisomerase enzymes.

Figure 2: Simplified workflows for topoisomerase inhibition assays.

Figure 3: Cellular response pathway to aclarubicin-induced topoisomerase I poisoning.

Discussion and Conclusion

This compound and its derivative aclarubicin represent a fascinating subclass of anthracyclines with a dual mechanism of action against topoisomerase enzymes. Their ability to act as catalytic inhibitors of topoisomerase II, rather than poisons, is a key differentiator from classic anthracyclines and provides a strategy to overcome certain types of drug resistance. The concomitant poisoning of topoisomerase I adds another layer of cytotoxic activity.

The cellular consequences of these interactions, including the induction of DNA damage, cell cycle arrest, and apoptosis, underscore their potential as anticancer agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of these compounds and the development of new topoisomerase-targeting therapies.

Future research should focus on elucidating the precise molecular interactions that govern the differential effects of this compound on topoisomerase I and II. Furthermore, a deeper understanding of the downstream signaling pathways will be critical for optimizing the therapeutic application of these compounds and for identifying potential combination therapies. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of cancer chemotherapy through the exploration of novel topoisomerase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antagonistic effect of aclarubicin on camptothecin induced cytotoxicity: role of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]